molecular formula C23H21F2N3O2 B113095 1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine CAS No. 851472-82-7

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine

Cat. No. B113095
CAS RN: 851472-82-7
M. Wt: 409.4 g/mol
InChI Key: FBFXCJOAEITJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine is a chemical compound with the empirical formula C17H18F2N2 . It is formed during the synthesis of flunarizine . Its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .


Molecular Structure Analysis

The molecular weight of this compound is 288.34 . The SMILES string representation is Fc1ccc (cc1)C (N2CCNCC2)c3ccc (F)cc3 . The InChI key is TTXIFFYPVGWLSE-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis of Drugs

“1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine” is used in the synthesis of drugs such as flunarizine and lomerizine . These drugs are used to prevent migraines and to treat vertigo and other conditions related to poor blood flow in the brain.

Intermediates for Pharmaceuticals

This compound is used as an intermediate in the production of various pharmaceuticals . Intermediates are substances produced during the conversion of some reactant to a product. Most (but not all) intermediates have a short lifetime, during which they can often perform unique reactions.

Research in Organic Chemistry

Due to its unique structure, “1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine” is used in research in organic chemistry . The presence of both piperazine and nitrophenyl groups makes it a valuable compound for studying various organic reactions.

Material Science Research

The compound can also be used in material science research . The fluorophenyl and nitrophenyl groups in the compound can interact with various materials, making it useful in studying material properties.

Safety and Hazards

This compound is considered hazardous. It’s toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F2N3O2/c24-19-5-1-17(2-6-19)23(18-3-7-20(25)8-4-18)27-15-13-26(14-16-27)21-9-11-22(12-10-21)28(29)30/h1-12,23H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFXCJOAEITJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407196
Record name 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine

CAS RN

851472-82-7
Record name 1-[bis(4-fluorophenyl)methyl]-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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